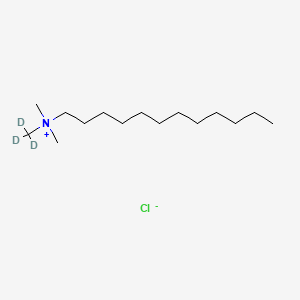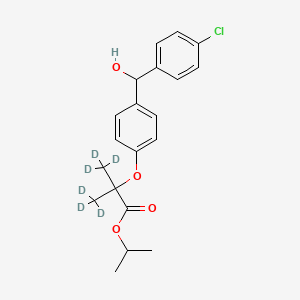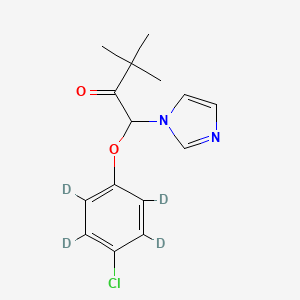
Climbazole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Climbazole-d4 is an internal standard for the quantification of climbazole . It’s an imidazole antifungal that inhibits the growth of C. albicans and various strains of M. pachydermatis .
Molecular Structure Analysis
The molecular formula of Climbazole-d4 is C15H13ClD4N2O2 . The formal name is 1-(4-chlorophenoxy-2,3,5,6-d4)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one .Physical And Chemical Properties Analysis
Climbazole-d4 is a solid with a molecular weight of 296.78 g/mol . Its solubility is reported in chloroform and sparingly in methanol .Wissenschaftliche Forschungsanwendungen
Transcriptional Response in Zebrafish : Climbazole exposure affects zebrafish embryos and larvae, notably down-regulating circadian rhythm- and steroidogenesis-related genes. It also impacts genes involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation. This suggests potential environmental risks of climbazole to aquatic organisms (Zhang et al., 2019).
Ecotoxicity Evaluation : Climbazole, an ingredient in antidandruff shampoo, can reach the environment via wastewater and is toxic to primary producers in aquatic and terrestrial ecosystems. Its ecotoxicity is similar to other demethylase inhibitor (DMI) fungicides (Richter et al., 2013).
Degradation by UV/Chlorine Process : The UV/chlorine process enhances the degradation of climbazole compared to UV photolysis and chlorination alone. This finding suggests a potential method for removing climbazole in water treatment processes (Cai et al., 2019).
Interaction with Freshwater Algae : Climbazole interacts with the freshwater microalgae Scenedesmus obliquus, affecting its growth and chlorophyll content. The algae can significantly remove climbazole from the environment, highlighting its potential role in treating climbazole contamination (Pan et al., 2018).
Oxidative Stress and Sex Hormone Imbalance in Zebrafish : Chronic exposure to climbazole induces oxidative stress and disrupts sex hormone balance in male zebrafish, affecting reproductive function. This study contributes to understanding the reproductive toxicity of climbazole to aquatic organisms (Liao et al., 2021).
Fate Modeling and Risk Assessment : A multimedia fugacity model was used to assess the environmental fate of climbazole in China. The study found high concentrations in certain river basins, indicating potential environmental risks (Zhang et al., 2015).
Genotoxicity Evaluation : Climbazole's genotoxicity was assessed, and it was found to be generally non-genotoxic, aligning with other azole antifungals. This supports its safety for human use (Pérez-Rivera et al., 2009).
Solid Phase Extraction Method : A study developed a method for efficiently extracting climbazole from environmental water samples, demonstrating its application in monitoring water quality (Sun et al., 2019).
Wirkmechanismus
Target of Action
Climbazole-d4 is the deuterium labeled version of Climbazole . Climbazole is a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown a high in vitro and in vivo efficacy against Malassezia spp. , which appear to play an important role in the pathogenesis of dandruff . Therefore, the primary target of Climbazole-d4 is likely to be the same.
Mode of Action
Climbazole is known to inhibit the growth of Malassezia spp. , which are yeast-like fungi. The inhibition of these fungi helps in the treatment of dandruff and other related conditions.
Biochemical Pathways
Climbazole, the parent compound, is known to be a potent inducer ofrat hepatic cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the metabolism of various substances, including drugs and toxins. Therefore, Climbazole-d4 might also influence these enzymes and related biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a drug can be influenced by the presence of deuterium . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, Climbazole-d4 might have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to Climbazole.
Result of Action
The result of Climbazole-d4 action would be the inhibition of the growth of Malassezia spp. . This would lead to a reduction in the symptoms of conditions like dandruff, seborrhoeic dermatitis, and eczema.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGWHBOCFMBLP-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675772 |
Source


|
| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Climbazole-d4 | |
CAS RN |
1185117-79-6 |
Source


|
| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

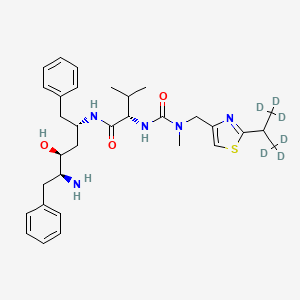
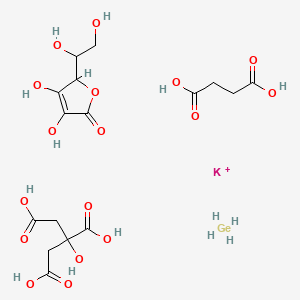
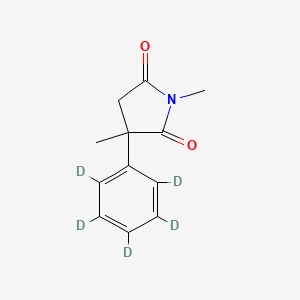

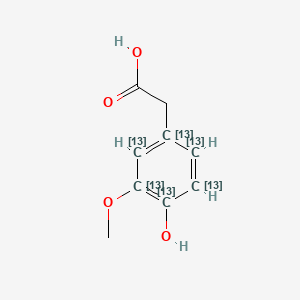



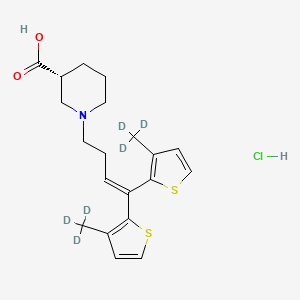

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
